molecular formula C18H18N4O3 B5559819 Ethyl 6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Ethyl 6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B5559819
M. Wt: 338.4 g/mol
InChI Key: CLGYTJGIIYMRDL-UHFFFAOYSA-N
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Description

Ethyl 6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound characterized by a tricyclic framework fused with multiple unsaturated bonds and functional groups. Its structure includes a prop-2-en-1-yl (allyl) substituent at position 7, a methyl group at position 13, and an ethyl carboxylate ester at position 3. Structural elucidation of such compounds often relies on X-ray crystallography, with SHELX software being a standard tool for small-molecule refinement .

Properties

IUPAC Name

ethyl 6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-4-8-21-15(19)12(18(24)25-5-2)9-13-16(21)20-14-7-6-11(3)10-22(14)17(13)23/h4,6-7,9-10,19H,1,5,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGYTJGIIYMRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may involve the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to introduce the prop-2-en-1-yl group . Reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents onto the tricyclic core, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Ethyl 6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a tricyclic core with derivatives like ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (). Key differences lie in substituent groups:

Feature Target Compound Compound Hypothetical Analog (Example)
Position 7 Substituent Prop-2-en-1-yl (allyl) Methyl Phenyl (for steric/electronic comparison)
Imino Substituent Hydrogen (unsubstituted imino group) 3-Chlorobenzoyl Acetyl (electron-withdrawing group)
Position 13 Substituent Methyl Methyl Hydrogen (to assess methyl’s role)
Key Functional Groups Allyl (alkene), ethyl carboxylate, imino, oxo Chlorobenzoyl, ethyl carboxylate, imino, oxo Phenyl, acetyl, ethyl carboxylate
Molecular Weight Inferred: ~380–400 g/mol (based on structure) Reported: 534.565 g/mol (CAS 534565-93-0) ~350–370 g/mol

Reactivity and Stability

  • Allyl vs. This could increase susceptibility to atmospheric oxidation, particularly with hydroxyl radicals (•OH), as alkenes exhibit higher tropospheric reactivity (e.g., rate constants ~1–5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for •OH reactions) .
  • Imino Substitution: The 3-chlorobenzoyl group in the compound is electron-withdrawing, likely stabilizing the imino group and altering acidity (pKa) compared to the unsubstituted imino group in the target compound. This could influence binding interactions in biological systems.

Solubility and Physicochemical Properties

  • The allyl group’s hydrophobicity may reduce aqueous solubility relative to the chlorobenzoyl group, though both substituents are broadly hydrophobic. The ethyl carboxylate ester enhances solubility in polar organic solvents.

Research Findings and Data Gaps

  • Structural Confirmation : SHELX-based crystallography is critical for resolving subtle stereoelectronic differences between analogs , but experimental data for the target compound’s crystal structure is lacking.
  • Theoretical vs. Experimental Data : While substituent effects can be inferred (e.g., allyl’s reactivity), empirical studies on solubility, stability, and bioactivity are needed for conclusive comparisons.

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